molecular formula C42H68O15 B1221868 Bayogenin 3-O-cellobioside CAS No. 92622-05-4

Bayogenin 3-O-cellobioside

Cat. No. B1221868
CAS RN: 92622-05-4
M. Wt: 813 g/mol
InChI Key: GQPGGSOQFNPVJI-XXRVHFCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bayogenin 3-O-cellobioside is a pentacyclic triterpenoid that is bayogenin substituted at the O-3 position by a cellobiosyl residue. It has a role as a plant metabolite. It is a cellobioside, a disaccharide derivative, a pentacyclic triterpenoid, a triterpenoid saponin and a monocarboxylic acid. It derives from a bayogenin.

Scientific Research Applications

Plant Defense Mechanism Against Fungi

Bayogenin 3-O-cellobioside has been identified as a crucial compound in the defense mechanisms of rice cultivars against the rice blast fungus, Pyricularia oryzae. A study conducted by Norvienyeku et al. (2020) in the Plant Biotechnology Journal found that Bayogenin 3-O-cellobioside levels in rice directly correlated with the plant's resistance attributes. This compound was expressed in both susceptible and resistant rice cultivars during infection, suggesting its role in plant immunity and indicating the potential for engineering saponin expression in cereal crops as a sustainable disease management strategy (Norvienyeku et al., 2020).

Role in Insect Resistance

Bayogenin 3-O-cellobioside is also significant in the context of insect resistance. In a study published in the Journal of Chemical Ecology, Nielsen et al. (2010) explored the effects of various saponins, including Bayogenin 3-O-cellobioside, on food consumption in different flea beetle lines. The research suggested a relationship between saponin structure and its defensive properties against insects (Nielsen et al., 2010).

Biological Evaluation as Glycogen Phosphorylase Inhibitors

Bayogenin 3-O-cellobioside has been evaluated for its potential as a glycogen phosphorylase inhibitor. In a study by Wen et al. (2010) in the Chinese Journal of Natural Medicines, the compound showed moderate inhibitory activity, which is significant for understanding its potential therapeutic applications (Wen et al., 2010).

properties

CAS RN

92622-05-4

Product Name

Bayogenin 3-O-cellobioside

Molecular Formula

C42H68O15

Molecular Weight

813 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C42H68O15/c1-37(2)11-13-42(36(52)53)14-12-40(5)20(21(42)15-37)7-8-26-38(3)16-22(46)33(39(4,19-45)25(38)9-10-41(26,40)6)57-35-31(51)29(49)32(24(18-44)55-35)56-34-30(50)28(48)27(47)23(17-43)54-34/h7,21-35,43-51H,8-19H2,1-6H3,(H,52,53)/t21-,22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32+,33-,34-,35-,38-,39-,40+,41+,42-/m0/s1

InChI Key

GQPGGSOQFNPVJI-XXRVHFCASA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

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